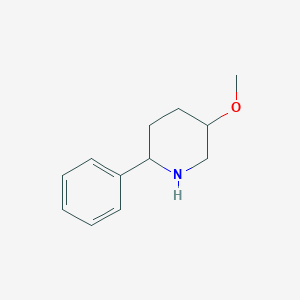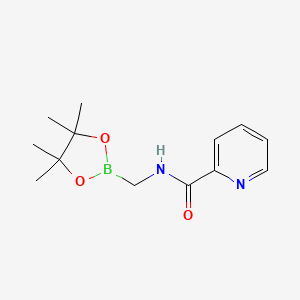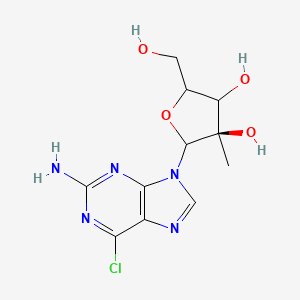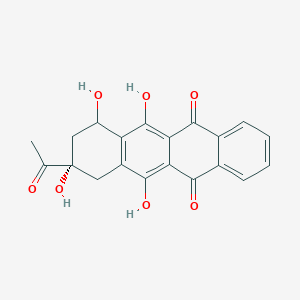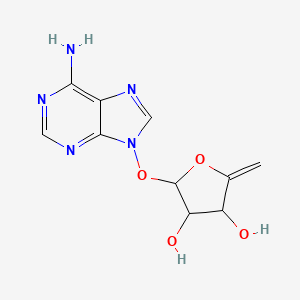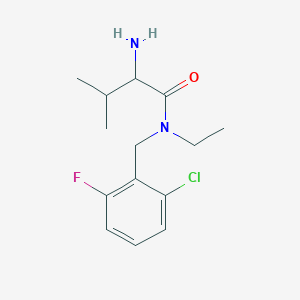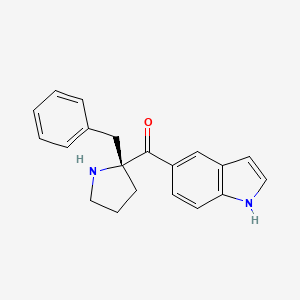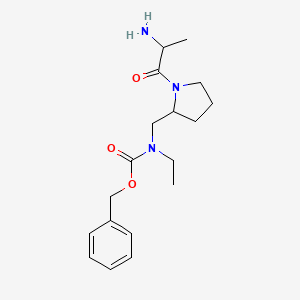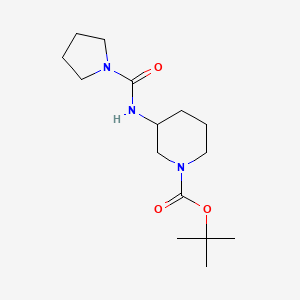
(2-(Cyclohexylamino)phenyl)diphenylphosphineoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Cyclohexylamino)phenyl)diphenylphosphineoxide is a chemical compound with the molecular formula C24H26NOP and a molecular weight of 375.44 g/mol . . This compound is part of the organophosphorus family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of (2-(Cyclohexylamino)phenyl)diphenylphosphineoxide typically involves the reaction of diphenylphosphine oxide with a cyclohexylamine derivative under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to facilitate the reaction. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Analyse Des Réactions Chimiques
(2-(Cyclohexylamino)phenyl)diphenylphosphineoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions where the cyclohexylamino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
(2-(Cyclohexylamino)phenyl)diphenylphosphineoxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (2-(Cyclohexylamino)phenyl)diphenylphosphineoxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .
Comparaison Avec Des Composés Similaires
(2-(Cyclohexylamino)phenyl)diphenylphosphineoxide can be compared with other similar compounds such as:
Diphenylphosphine oxide: This compound has a similar structure but lacks the cyclohexylamino group.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: This compound has a different substituent on the phenyl ring, which affects its chemical properties and applications.
Propriétés
Formule moléculaire |
C24H26NOP |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
N-cyclohexyl-2-diphenylphosphorylaniline |
InChI |
InChI=1S/C24H26NOP/c26-27(21-14-6-2-7-15-21,22-16-8-3-9-17-22)24-19-11-10-18-23(24)25-20-12-4-1-5-13-20/h2-3,6-11,14-20,25H,1,4-5,12-13H2 |
Clé InChI |
YORNDVJOPZBWFH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2=CC=CC=C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B14787157.png)
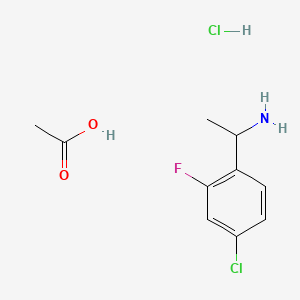
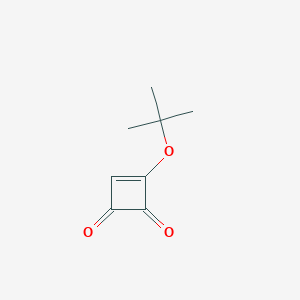
![3-(8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14787187.png)
